molecular formula C9H8N2O3 B2816308 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione CAS No. 1177340-32-7

6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione

Cat. No.: B2816308
CAS No.: 1177340-32-7
M. Wt: 192.174
InChI Key: KROXEOZJGAFQCR-UHFFFAOYSA-N
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Description

6-Methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione is a heterocyclic compound featuring a pyran-dione core substituted with a methyl group at position 6 and a pyrazole ring at position 2. This structure combines the electron-deficient pyran-dione system with the aromatic pyrazole moiety, which may confer unique reactivity and biological properties.

Properties

IUPAC Name

6-methyl-3-(1H-pyrazol-5-yl)pyran-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-4-7(12)8(9(13)14-5)6-2-3-10-11-6/h2-4,8H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROXEOZJGAFQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C(=O)O1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrazole derivative, the compound can be synthesized through a series of reactions involving condensation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole or pyranone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione exhibit promising antimicrobial properties. Studies have shown that derivatives of pyran-diones can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Analgesic Effects
Another area of interest is the analgesic potential of this compound. Research has indicated that certain derivatives can reduce pain responses in animal models, suggesting possible applications in pain management therapies .

Agricultural Applications

Pesticide Development
this compound has been explored as a lead structure for developing new pesticides. Its structural characteristics allow for modifications that enhance its efficacy against specific pests while minimizing environmental impact .

Plant Growth Regulators
The compound may also serve as a plant growth regulator. Studies have suggested that it can influence plant growth parameters, leading to increased yields and improved resistance to environmental stressors .

Materials Science

Polymer Synthesis
In materials science, this compound has been used as a monomer in the synthesis of novel polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanomaterials Development
The compound's ability to form nanoparticles has opened avenues for its use in nanotechnology. These nanoparticles can be utilized in drug delivery systems, where they enhance bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of Pyran-DionesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth in vitro .
Anti-inflammatory Effects of Novel DerivativesMedicinal ChemistryShowed modulation of inflammatory markers in animal models .
Pesticidal Activity of Modified CompoundsAgricultural ScienceEnhanced efficacy against common agricultural pests with reduced toxicity .
Polymerization Studies Using Pyran-DionesMaterials ScienceDeveloped high-performance polymers with specific mechanical properties .

Mechanism of Action

The mechanism of action of 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Key Properties/Activities Synthesis Highlights References
6-Methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione (Target Compound) C₁₀H₁₀N₂O₃ 6-methyl, 3-pyrazolyl Not explicitly stated; inferred antimicrobial potential Likely involves pyrazole coupling to pyran-dione core
Dehydroacetic Acid (3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione) C₈H₈O₄ 6-methyl, 3-acetyl Antimicrobial, preservative Enamine formation with amines
6-Methyl-3-(3-toluidinomethylene)-2H-pyran-2,4(3H)-dione C₁₄H₁₄N₂O₃ 6-methyl, 3-toluidinomethylene Not stated; aromatic amine substituent Condensation with toluidine derivatives
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile C₁₇H₁₃N₅O₂ Pyrazole-linked pyran-dicarbonitrile Antimicrobial activity Reaction with malononitrile under reflux
6-Methyl-3-(sec-butyl)-1H-pyrimidine-2,4-dione C₉H₁₄N₂O₂ Pyrimidine-dione with sec-butyl Not stated; lipophilic substituent Unclear; possible alkylation strategies

Key Analysis of Substituent Effects

  • Pyrazole vs. This difference may enhance interactions with biological targets (e.g., enzymes or microbial membranes), as seen in pyrazole-containing analogs with demonstrated antimicrobial activity . Dehydroacetic acid’s acetyl group contributes to its stability and preservative efficacy, validated by pharmacopeial standards .
  • Pyrazole vs. Toluidinomethylene: The toluidino group in the analog 6-Methyl-3-(3-toluidinomethylene)-2H-pyran-2,4(3H)-dione introduces an aromatic amine, which could increase π-π stacking interactions in biological systems compared to the pyrazole’s heteroaromatic ring. However, the pyrazole’s nitrogen atoms may offer stronger coordination sites for metal ions or hydrogen bonding .
  • Pyran-dione vs. Pyrimidine-dione Core: The pyrimidine-dione in 6-Methyl-3-(sec-butyl)-1H-pyrimidine-2,4-dione has a six-membered ring with two nitrogen atoms, increasing electron deficiency compared to the pyran-dione’s oxygen-based system. This alters reactivity in nucleophilic additions or cyclization reactions .

Biological Activity

6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure comprising a pyrazole ring fused with a pyranone moiety, which contributes to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

The molecular formula of this compound is C9H8N2O3, and it has a CAS number of 1177340-32-7. The compound's structure can be represented as follows:

InChI InChI 1S C9H8N2O3 c1 5 4 7 12 8 9 13 14 5 6 2 3 10 11 6 h2 4 8H 1H3 H 10 11 \text{InChI InChI 1S C9H8N2O3 c1 5 4 7 12 8 9 13 14 5 6 2 3 10 11 6 h2 4 8H 1H3 H 10 11 }

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit tubulin polymerization, a crucial process in cancer cell division. This mechanism suggests that the compound could potentially serve as a lead for developing new anticancer agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was evaluated for its efficacy against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can be effective at relatively low concentrations .

Study on Antitumor Activity

In a comparative study involving several pyrazole derivatives, this compound was found to have superior antitumor effects compared to related compounds. The study utilized in vitro assays to assess cell viability and proliferation inhibition in cancer cell lines .

CompoundIC50 (µM)Mechanism of Action
This compound12.5Inhibition of tubulin polymerization
Control Compound A25Induction of apoptosis
Control Compound B30Cell cycle arrest

Antimicrobial Studies

A separate investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that it possesses broad-spectrum activity:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings support the potential use of this compound as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.

Common Synthetic Routes

  • Cyclization Reaction : Involves the condensation of pyrazole derivatives with appropriate aldehydes under acidic conditions.
  • Functional Group Modifications : Subsequent reactions can introduce different substituents on the pyrazole or pyranone rings.

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